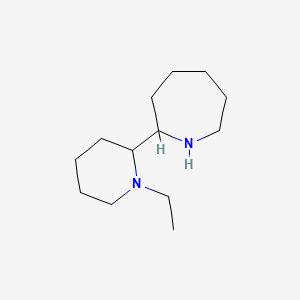
2-(1-Ethylpiperidin-2-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethylpiperidin-2-yl)azepane is a heterocyclic compound that features a seven-membered azepane ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpiperidin-2-yl)azepane can be achieved through several methods. One common approach involves the cyclization of linear precursors followed by functionalization. For example, a Pd/LA-catalyzed decarboxylation reaction can be used to form the azepane ring under mild conditions . Another method involves the use of multicomponent heterocyclization reactions, which allow for the formation of the azepane scaffold in a one-pot procedure .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethylpiperidin-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepane ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced azepane derivatives, and various substituted azepanes, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(1-Ethylpiperidin-2-yl)azepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of novel inhibitors and DNA binding reagents.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(1-Ethylpiperidin-2-yl)azepane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, as an opioid analgesic, it interacts with opioid receptors to produce analgesia and sedation .
Comparison with Similar Compounds
Similar Compounds
Azepane: A seven-membered ring compound with similar structural features.
Piperidine: A six-membered ring compound commonly found in medicinal chemistry.
Benzodiazepines: Compounds with a fused benzene and diazepine ring system.
Uniqueness
2-(1-Ethylpiperidin-2-yl)azepane is unique due to its specific ring structure, which combines the properties of both azepane and piperidine.
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2-(1-ethylpiperidin-2-yl)azepane |
InChI |
InChI=1S/C13H26N2/c1-2-15-11-7-5-9-13(15)12-8-4-3-6-10-14-12/h12-14H,2-11H2,1H3 |
InChI Key |
AHUOOIMPGMLGTN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2CCCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















